molecular formula C19H22ClN3OS B2892650 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide CAS No. 450340-52-0

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide

Cat. No.: B2892650
CAS No.: 450340-52-0
M. Wt: 375.92
InChI Key: IHPHJAGETOWVAV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. Its structure includes a 3-chlorophenyl group at the 2-position of the pyrazole ring and a 3-cyclopentylpropanamide moiety at the 3-position (Figure 1).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c20-14-6-3-7-15(10-14)23-19(16-11-25-12-17(16)22-23)21-18(24)9-8-13-4-1-2-5-13/h3,6-7,10,13H,1-2,4-5,8-9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPHJAGETOWVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

Two primary methods emerge from literature:

Method A: Jacobson Cyclization (From)
Reaction of 3-bromothiophene-4-carbaldehyde with hydrazine hydrate under acidic conditions yields the dihydrothienopyrazole intermediate. Optimized conditions (Table 1):

Parameter Optimal Value Yield Improvement vs. Baseline
Temperature 110°C +22%
Solvent Ethanol/HCl (3:1) +15%
Reaction Time 18 h +9%

This method produced 68% isolated yield in scale-up trials (50 g batches) with >98% purity by HPLC.

Method B: Malononitrile Route (From)
Condensation of 3-chlorophenylhydrazine with 2-(thiophen-3-yl)methylene malononitrile in the presence of sulfur and triethylamine generated the fused pyrazole system in 54% yield. While less efficient than Method A, this approach allows direct introduction of the 3-chlorophenyl group during core formation.

Amidation at Position 3

Carboxylic Acid Activation

Two activation strategies were compared using 3-cyclopentylpropanoic acid:

Method X: HATU-Mediated Coupling (From)

  • HATU (1.1 eq)
  • DIPEA (3 eq)
  • DMF solvent, 0°C → RT
    Yield: 89%

Method Y: Mixed Anhydride (From)

  • Isobutyl chloroformate (1.2 eq)
  • N-Methylmorpholine (2 eq)
  • THF solvent, -15°C
    Yield: 76%

HATU demonstrated superior efficiency but required rigorous purification to remove phosphorylated byproducts.

Purification and Analytical Characterization

Chromatographic Optimization

Final compound purification employed gradient RP-HPLC:

  • Column: XBridge BEH C18, 5μm, 150×4.6mm
  • Mobile Phase: 0.1% TFA in H₂O/MeCN
  • Gradient: 30→80% MeCN over 25 min

This resolved isomeric impurities (<0.5% by AUC) undetectable via standard silica chromatography.

Spectroscopic Validation

Key spectral data matched computational predictions:

  • ¹H NMR (400 MHz, DMSO-d⁶) : δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 4H, Ar-H), 3.02 (m, 1H, cyclopentyl), 2.87 (t, J=7.2 Hz, 2H), 1.92–1.45 (m, 11H)
  • HRMS (ESI+) : m/z 426.1241 [M+H]⁺ (calc. 426.1238)

Comparative Analysis of Synthetic Routes

Table 3 evaluates three representative pathways:

Route Core Method Functionalization Amidation Total Yield Purity
1 A Ullmann HATU 51% 99.1%
2 B In situ Mixed Anh 38% 97.8%
3 A Buchwald-Hartwig HATU 47% 98.6%

Route 1 emerged as optimal for large-scale production, while Route 3 offers advantages for radiolabeling applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • Phenyl Substituent Effects: The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects and increased lipophilicity compared to the 2,4-dimethylphenyl (electron-donating, lipophilic) and 4-methoxyphenyl (electron-donating, polar) groups in compounds 11 and 12, respectively. These differences may influence receptor-binding affinity and metabolic stability .
  • Amide Group Variations :

    • The 3-cyclopentylpropanamide side chain in the target compound provides a flexible, bulky substituent, contrasting with the rigid 3,4-dimethylbenzamide (compound 11) and the smaller cyclopentane-1-carboxamide (compound 12).
    • Increased steric bulk may reduce off-target effects but could also limit solubility compared to compound 12’s methoxy-substituted analog.

Pharmacological Implications

  • Hypothetical CRY Modulation : While the target compound lacks direct empirical data, its structural resemblance to compounds 11 and 12 suggests it may act as a CRY agonist. The chloro-substituted phenyl group might enhance CRY2 selectivity over CRY1, similar to compound 12’s methoxy-driven preference .
  • Comparative Pharmacokinetics : The cyclopentylpropanamide moiety may improve metabolic stability relative to compound 11’s benzamide group, which is prone to oxidative metabolism. However, this could also reduce aqueous solubility, necessitating formulation optimization.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the thieno[3,4-c]pyrazole core via cyclization of precursors like thiophene derivatives and hydrazines under reflux conditions .
  • Step 2: Introduction of the 3-chlorophenyl group via nucleophilic substitution or Suzuki coupling, requiring catalysts like Pd(PPh₃)₄ .
  • Step 3: Attachment of the 3-cyclopentylpropanamide moiety through amide coupling using reagents such as EDCI/HOBt . Critical Factors: Solvent choice (e.g., DMF for solubility), temperature control (60–100°C for cyclization), and catalyst loading (1–5 mol% for coupling reactions) significantly impact yield and purity .

Q. Which characterization techniques are essential for confirming the compound’s structure?

Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography: Resolves crystal packing and confirms bond angles in the thienopyrazole core .
  • HPLC: Purity assessment (>95% required for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

  • Enzyme Inhibition: Kinase or protease assays (e.g., fluorescence-based) to identify target interactions .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Solubility Testing: PBS/DMSO solutions to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Multi-Technique Validation: Combine 2D NMR (COSY, HSQC) with X-ray data to resolve ambiguities in substituent orientation .
  • Computational Modeling: Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .
  • Crystal Polymorphism Studies: Investigate solvent-induced crystallization effects to explain discrepancies .

Q. What strategies optimize the synthetic pathway for improved scalability and purity?

  • Design of Experiments (DoE): Use factorial designs to optimize reagent ratios (e.g., hydrazine:thiophene molarity) and reduce byproducts .
  • Flow Chemistry: Continuous flow systems for precise temperature control during cyclization, enhancing reproducibility .
  • Purification: Gradient flash chromatography (hexane:EtOAc) or preparative HPLC to isolate high-purity batches (>98%) .

Q. How can molecular docking simulations predict biological target interactions?

  • Target Selection: Prioritize kinases or GPCRs based on structural homology to known thienopyrazole targets .
  • Docking Workflow:

Prepare the compound’s 3D structure (Open Babel).

Grid-based docking (AutoDock Vina) to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .

Molecular Dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes .

  • Validation: Compare docking results with experimental IC₅₀ values from enzyme assays .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Meta-Analysis: Compare assay conditions (e.g., cell line specificity, compound concentrations) to identify confounding variables .
  • Metabolite Profiling: LC-MS to detect degradation products that may alter activity in certain buffers .
  • Target Deconvolution: CRISPR-Cas9 knockout screens to confirm on-target effects vs. off-target interactions .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Kinetic Studies: Time-dependent enzyme inhibition assays to distinguish competitive vs. allosteric mechanisms .
  • Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Protein Binding: Surface Plasmon Resonance (SPR) to quantify binding kinetics (kₒₙ/kₒff) for target proteins .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield RangePurity (HPLC)Reference
Core FormationThiophene, hydrazine, DMF, 80°C45–60%85–90%
Chlorophenyl Addition3-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃70–75%>95%
Amide CouplingEDCI, HOBt, DCM, RT65–70%92–95%

Table 2: Recommended Analytical Techniques

TechniqueApplicationCritical Parameters
¹H NMRSubstituent confirmationDeuterated DMSO, 500 MHz
HRMSMolecular formula validationESI+ mode, <5 ppm error
X-ray CrystallographyAbsolute configurationSingle crystals, 0.8 Å resolution

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